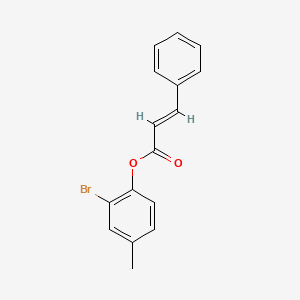![molecular formula C19H10O3 B5587789 5H-diindeno[1,2-b:2',1'-e]pyran-5,7(6H)-dione](/img/structure/B5587789.png)
5H-diindeno[1,2-b:2',1'-e]pyran-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related indeno[1,2-b]pyran derivatives involves cyclization reactions of diketones in the presence of acetic anhydride and sulfuric acid, leading to the formation of compounds like 5-oxoindeno[1,2-b]pyran derivatives (Lūsis, Liepin'sh, Mutsenietse, & Dubur, 1988). Efficient methods have also been described for synthesizing pyrido[2,3-d] pyrimidine dione derivatives, showcasing the versatility in forming fused heterocyclic compounds under mild conditions (Wang et al., 2016).
Molecular Structure Analysis
The molecular structure of indeno[1,2-b]pyran derivatives is confirmed through various spectroscopic techniques including IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry. These techniques provide detailed information on the molecular geometry, electronic structure, and the nature of chemical bonds within the compound.
Chemical Reactions and Properties
Indeno[1,2-b]pyran derivatives exhibit a range of chemical behaviors due to their unique structure. They participate in ring closure reactions, demonstrating the formation of pyrano[3,2-d]oxazole diones through stereospecific transformations (Georgiadis & Couladouros, 1990). Such reactivity underscores the potential of these compounds in synthetic organic chemistry.
Physical Properties Analysis
The physical properties of indeno[1,2-b]pyran derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular architecture. The presence of functional groups and the overall molecular symmetry play crucial roles in determining these properties, which can be tailored through synthetic modifications for specific applications.
Chemical Properties Analysis
Indeno[1,2-b]pyran derivatives exhibit a range of chemical properties, including photochromic behavior and the ability to form complex molecular structures. Their chemical stability, reactivity towards different reagents, and the potential for forming supramolecular assemblies are areas of active research. The photochromic properties of these compounds, for instance, have been studied, indicating their potential in materials science applications (Li, 2009).
Scientific Research Applications
Synthesis and Biological Evaluation
- Anticancer Agents : The synthesis of 2-amino-3-cynospiro derivatives of 5H-indeno[1,2-b]pyran, which were evaluated for their anticancer properties. These compounds showed selective potency against certain cancer cell lines, indicating potential as anticancer agents (Patravale et al., 2016).
Chemical Properties and Synthesis Techniques
- Electronic and Structural Properties : Study on K-region functionalized pyrene derivatives, providing insights into the electronic, electrochemical redox, and molecular structural properties of these compounds (Shahrokhi et al., 2020).
- Cyclization Reactions : Research on the formation of 5-oxoindeno[1,2-b]pyran derivatives through cyclization reactions, contributing to the understanding of chemical processes involving these compounds (Lu̅sis et al., 1988).
Photophysical Studies
- Photochromic Properties : Investigation into the novel preparation and photochromic properties of certain pyran and chromene derivatives, revealing their potential in applications requiring light-sensitive materials (Šbebek et al., 1992).
Radical Cations and Metabolic Activation
- Role in Metabolic Activation : A study on the central role of radical cations in the metabolic activation of polycyclic aromatic hydrocarbons, which is crucial for understanding the biochemical interactions and potential toxicological impacts of these compounds (Cavalieri & Rogan, 1995).
Cycloaddition Reactions
- Cycloaddition Reactions : Research on cycloaddition reactions of indanedioneketene with electron-rich dienophiles, which helps in understanding the reactivity and mechanisms of these compounds in chemical synthesis (Malamidou-Xenikaki et al., 2016).
Electrosynthesis
- Nano-Sized Derivatives : Development of an efficient method for the electrosynthesis of nano-sized pyran and chromene derivatives, highlighting the potential of these compounds in nanotechnology applications (Taheri et al., 2018).
properties
IUPAC Name |
2-oxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10O3/c20-16-10-5-1-3-7-12(10)18-14(16)9-15-17(21)11-6-2-4-8-13(11)19(15)22-18/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZCJFKLZIPXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C2=O)OC4=C1C(=O)C5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5587713.png)


![4-[2-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl]-2-phenyl-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5587724.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5587737.png)
![1-{3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5587745.png)

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5587770.png)

![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5587796.png)
![N'-(4-bromobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5587797.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5587799.png)
![2,7-diphenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5587808.png)